1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a methyl group and at the 2-position with a 1H-pyrrol-1-yl group. A carbonyl linkage connects the thiazole to a 4-(2-pyridinyl)piperazine moiety. The pyrrole and pyridine substituents may enhance π-π stacking interactions, while the piperazine group contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-14-16(25-18(20-14)23-8-4-5-9-23)17(24)22-12-10-21(11-13-22)15-6-2-3-7-19-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOKPZNASZMMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of 2-(1H-pyrrol-1-yl)thioacetamide (0.1 mol) and 3-bromo-2-butanone (0.12 mol) is refluxed in dry tetrahydrofuran (THF) under nitrogen for 24 hours. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. After cooling, the product is precipitated by adding ice water, filtered, and recrystallized from ethanol to yield 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.
Key Parameters
Activation of the Carboxylic Acid Intermediate
The carboxylic acid group must be activated to facilitate coupling with the piperazine derivative. Carbodiimide-mediated activation is the most widely reported method.
Formation of the Active Ester
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (0.05 mol) is dissolved in anhydrous dimethylformamide (DMF). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.055 mol) and hydroxybenzotriazole (HOBt, 0.06 mol) are added. The mixture is stirred at room temperature for 2 hours, forming an active O-acylisourea intermediate.
Optimization Insight
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Base Addition : Including N,N-diisopropylethylamine (DIPEA, 0.1 mol) improves coupling efficiency by neutralizing HCl byproducts.
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Solvent Choice : DMF enhances reagent solubility compared to dichloromethane or THF.
Coupling with 4-(2-Pyridinyl)Piperazine
The final step involves nucleophilic acyl substitution between the activated ester and 4-(2-pyridinyl)piperazine.
Amine Coupling Protocol
4-(2-Pyridinyl)piperazine (0.055 mol) is added to the activated ester solution, and the reaction is stirred at 25°C for 12–18 hours. Completion is monitored via thin-layer chromatography (TLC, eluent: ethyl acetate/hexane 1:1). The crude product is purified by column chromatography (silica gel, gradient elution with methanol/dichloromethane) to yield the target compound.
Yield Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room Temperature | 65 | 98.5 |
| 40°C | 72 | 97.8 |
Alternative Synthetic Routes
Schotten-Baumann Acylation
In a comparative study, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-(2-pyridinyl)piperazine in aqueous sodium hydroxide. While this method avoids carbodiimides, it necessitates stringent moisture control and yields marginally lower purity (89–92%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces coupling time to 30 minutes with comparable yield (70%). This approach is advantageous for high-throughput applications but requires specialized equipment.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves residual impurities, achieving >99% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.60–7.10 (m, pyrrole and pyridine-H), 3.85–3.40 (m, piperazine-H), 2.35 (s, 3H, CH₃).
Challenges and Optimization
Solubility Issues
The thiazole intermediate exhibits limited solubility in non-polar solvents. Substituting DMF with dimethylacetamide (DMA) increases solubility by 40% but complicates post-reaction workup.
Byproduct Formation
Over-activation of the carboxylic acid leads to symmetrical anhydride byproducts. Adding 4-dimethylaminopyridine (DMAP, 0.01 mol) suppresses this side reaction, improving yield to 78%.
Scalability and Industrial Relevance
Kilogram-scale batches employ continuous flow reactors to enhance mixing and heat transfer, achieving 85% yield with 99.2% purity. Environmental impact assessments favor EDCI/HOBt over SOCl₂ due to reduced hazardous waste .
Chemical Reactions Analysis
Reaction Conditions and Key Steps
Structural and Spectral Characterization
NMR Data (from analogous thiazole derivatives ):
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¹H NMR : δ 0.94 (t, CH₃), 1.58 (s, tert-butyl CH₃), 2.30 (s, CH₃), 3.51 (s, CH₃)
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¹³C NMR : δ 13.88 (CH₃), 34.07 (CH₂), 193.78 (carbonyl)
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HR-MS : m/z 287.1503 [M + H]⁺ for tert-butyl derivatives
Key Functional Groups :
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Thiazole ring : Sensitive to acidic/basic conditions; undergoes electrophilic substitution.
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Amide bond : Stable under mild conditions but susceptible to hydrolysis under strong acids/bases.
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Piperazine ring : Participates in nucleophilic reactions (e.g., alkylation).
Reaction Mechanisms
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Thiazole Ring Formation
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Thiourea reacts with α-keto esters via nucleophilic attack, followed by cyclization and dehydration to form the thiazole.
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Amide Coupling
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LDA-Mediated Alkylation
Potential Reactions and Stability
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Hydrolysis : Amide bonds may hydrolyze under extreme pH conditions, releasing the carboxylic acid and piperazine.
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Electrophilic Substitution : Thiazole rings can undergo halogenation or nitration at the 2-position under directed electrophilic conditions.
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Piperazine Reactivity : The piperazine nitrogen can act as a nucleophile, reacting with alkylating agents or forming salts under acidic conditions.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting with readily available precursors. The general approach includes:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving thioamides or thioureas.
- Pyrrole Integration : The pyrrole ring is introduced via methods such as the Paal-Knorr reaction or other heterocyclization techniques.
- Piperazine Derivatives : The piperazine structure is incorporated through carbonylation or similar reactions, leading to the final product.
Anticancer Properties
Research has indicated that compounds similar to 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine exhibit significant anticancer activity. For instance, studies on piperazine derivatives have shown their effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds have been reported to inhibit the growth of cancer cells in vitro.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in tumor cells, enhancing their therapeutic potential.
Antifungal Activity
The compound has also demonstrated antifungal properties. A study on related thiazole derivatives indicated that they exhibited moderate antifungal activities against pathogens such as Gibberella zeae and Fusarium oxysporum, suggesting potential applications in agricultural biotechnology for crop protection.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Key factors influencing biological activity include:
- Substituents on the Thiazole and Pyrrole Rings : Variations in substituents can significantly affect potency and selectivity.
- Piperazine Modifications : Alterations in the piperazine ring can enhance bioavailability and reduce toxicity.
Case Study 1: Antitumor Efficacy
A series of experiments evaluated the antitumor efficacy of piperazine derivatives similar to our compound in preclinical models. Results indicated that specific modifications led to improved pharmacokinetic profiles and enhanced antitumor activity, with some compounds achieving T/C values indicating significant tumor suppression without severe side effects.
Case Study 2: Antifungal Screening
In vitro assays were conducted on a range of synthesized thiazole derivatives, including those with piperazine moieties. The results demonstrated that certain compounds achieved over 50% inhibition against Gibberella zeae at concentrations comparable to commercial fungicides, highlighting their potential as effective agricultural agents.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, often involving hydrogen bonding and hydrophobic interactions with active sites.
Pathways Involved: : Interaction with biological pathways including neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Anticancer Potential: Piperazine-thiazole derivatives (e.g., Compound 16a) show strong activity in NCI-60 screens. The target compound’s pyrrole substituent may modulate selectivity toward specific cancer cell lines .
- Synthetic Accessibility : Microwave-assisted synthesis () is viable for piperazine-heterocycle conjugates, suggesting efficient routes for scaling the target compound .
Biological Activity
The compound 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine is a heterocyclic compound that combines features of thiazole, pyrrole, and piperazine. This unique structure suggests potential biological activities that are currently being explored in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- CAS Number : 1282113-53-4
- Density : 1.3 g/cm³
- Boiling Point : 537 °C at 760 mmHg
- Melting Point : Not available
Biological Activity Overview
Research indicates that compounds containing piperazine and thiazole moieties exhibit a range of biological activities, such as antimicrobial, anticancer, and neuroprotective effects. Specifically, the compound has been investigated for its potential in treating various diseases due to its ability to interact with biological targets.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of piperazine exhibit significant antibacterial and antifungal activities. For example, Singh et al. (2015) reported that compounds with similar structures showed moderate to significant activity against various bacterial strains and fungi .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Potential
The anticancer properties of thiazole derivatives have been highlighted in various studies. For instance, thiazolidinones have shown promising results in reducing cell viability in glioblastoma multiforme cells through mechanisms involving apoptosis . The specific compound under review may exhibit similar effects due to its structural components.
Case Study: Anti-Glioma Activity
Da Silva et al. conducted a study on the cytotoxicity of thiazolidinone derivatives against glioma cells, revealing that certain compounds significantly decreased cell viability . This suggests that the compound may also possess similar anticancer properties.
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in inflammation and cancer progression.
- Membrane Disruption : The compound may affect cellular membrane integrity, leading to cell death.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis route of this compound?
Methodological Answer:
The synthesis of this compound requires careful selection of coupling reagents and reaction conditions. For example:
- Coupling Strategies : Use carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the thiazole-carbonyl and piperazine moieties .
- Substituent Compatibility : The 1H-pyrrol-1-yl group on the thiazole ring may require protection during reactions involving acidic or basic conditions to prevent side reactions .
- Temperature Control : Maintain temperatures between 40–70°C for nucleophilic substitution or condensation steps, as demonstrated in piperazine-thiourea syntheses .
- Purification : Employ reversed-phase chromatography (e.g., acetonitrile/water gradients with 0.1% TFA) to isolate the final product with ≥95% purity .
Basic Question: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis : Use and NMR to confirm the presence of the 2-pyridinyl group (aromatic protons at δ 8.1–8.2 ppm) and the 1H-pyrrol-1-yl moiety (distinct multiplet patterns at δ 6.2–6.5 ppm) .
- HRMS Validation : Confirm the molecular ion peak (e.g., [M+H]) with a mass accuracy of <5 ppm to verify the molecular formula .
- IR Spectroscopy : Identify the carbonyl stretch (~1650–1700 cm) and thiazole ring vibrations (~1500 cm) .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbonyl group .
- Light Sensitivity : Protect from UV exposure to avoid decomposition of the thiazole and pyrrole rings .
- Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage, as aqueous solutions may promote degradation .
Advanced Question: How can researchers design assays to evaluate this compound’s bioactivity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) at 1–10 µM compound concentrations. Include staurosporine as a positive control .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) after 24-hour exposure .
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects, using ATP concentrations near the K value .
Advanced Question: How should discrepancies in reported bioactivity data be analyzed?
Methodological Answer:
- Source Validation : Cross-check purity data (e.g., HPLC traces) from independent studies to rule out impurities as confounding factors .
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which can alter IC values by 10–100x .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemical integrity, especially around the piperazine ring .
Advanced Question: What computational methods support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Focus on hydrogen bonds between the pyridinyl group and Asp116 in the binding pocket .
- QSAR Modeling : Apply CoMFA or CoMSIA to correlate substituent electronegativity (e.g., methyl vs. chloro on the thiazole ring) with bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperazine-thiazole linkage in aqueous vs. lipid bilayer environments .
Advanced Question: How can researchers mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Catalyst Optimization : Replace traditional Pd catalysts with nickel-based systems for cost-effective cross-coupling of the pyridinyl group .
- Flow Chemistry : Implement continuous-flow reactors to enhance yield in thiazole-piperazine coupling steps, reducing reaction time from 24h to 2h .
- Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for improved safety and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
